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Compound of Interest

Compound Name: (E)-AG 556

Cat. No.: B1665636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase. Its discovery as part of the tyrphostin family of

compounds marked a significant step in the development of targeted therapies for diseases

characterized by excessive EGFR signaling, such as cancer. This technical guide provides an

in-depth overview of the discovery, synthesis, and biological activity of (E)-AG 556. It includes

detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of

the key signaling pathways it modulates.

Discovery and Background
(E)-AG 556 belongs to the tyrphostin class of protein tyrosine kinase inhibitors, which were first

systematically explored by Gazit and colleagues. These low molecular weight compounds were

designed to compete with the substrate at the catalytic domain of the EGFR kinase. (E)-AG
556 emerged as a potent and selective inhibitor of EGFR, demonstrating the potential for

developing targeted antiproliferative agents for diseases driven by hyperactivity of protein

tyrosine kinases. Beyond its effects on EGFR, (E)-AG 556 has also been shown to block the

production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS),

indicating its potential in inflammatory conditions.
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Chemical Properties
Property Value

Chemical Name
(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-

phenylbutyl)-2-propenamide

Synonyms Tyrphostin AG 556, AG 556

Molecular Formula C₂₀H₂₀N₂O₃

Molecular Weight 336.38 g/mol

CAS Number 133550-41-1

Appearance Pale yellow solid

Solubility Soluble in DMSO (e.g., 50 mg/mL)

Synthesis
The synthesis of (E)-AG 556 is typically achieved through a Knoevenagel condensation

reaction. This involves the reaction of an aldehyde with a compound containing an active

methylene group, catalyzed by a weak base.

General Synthetic Scheme
The synthesis involves the condensation of 3,4-dihydroxybenzaldehyde with N-(4-

phenylbutyl)-2-cyanoacetamide in the presence of a catalyst such as piperidine or ammonium

acetate in a suitable solvent like ethanol, followed by reflux.

Diagram of the general synthetic scheme for (E)-AG 556:
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Caption: General synthetic route for (E)-AG 556.

Detailed Experimental Protocol (Representative)
Preparation of N-(4-phenylbutyl)-2-cyanoacetamide:

To a solution of 4-phenylbutylamine in a suitable solvent (e.g., dichloromethane), add ethyl

cyanoacetate.

Stir the reaction mixture at room temperature for several hours.

Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure. The crude product can be

purified by recrystallization or column chromatography.

Knoevenagel Condensation:

Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and N-(4-phenylbutyl)-2-

cyanoacetamide (1 equivalent) in absolute ethanol.

Add a catalytic amount of piperidine or ammonium acetate.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

The product, (E)-AG 556, will precipitate out of the solution.

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

The final product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water).

Biological Activity and Mechanism of Action
(E)-AG 556 exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase

and the suppression of LPS-induced TNF-α production.

Inhibition of EGFR Signaling
(E)-AG 556 is a selective inhibitor of EGFR tyrosine kinase. Upon binding of ligands such as

Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on

specific tyrosine residues. This initiates a cascade of downstream signaling pathways that

regulate cell proliferation, survival, and differentiation. (E)-AG 556 competitively binds to the

ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and

subsequent signal transduction.

Diagram of the EGFR signaling pathway and the inhibitory action of (E)-AG 556:
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Caption: EGFR signaling pathway and its inhibition by (E)-AG 556.

Parameter Cell Line/System Value Reference

IC₅₀ (EGFR Kinase) In vitro kinase assay ~1.1 - 5 µM Multiple sources

IC₅₀ (ErbB2/HER2

Kinase)
In vitro kinase assay > 100 µM Multiple sources

Cell Growth Inhibition

(A431 cells)

Cell proliferation

assay
~10 µM

Based on tyrphostin

studies
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Inhibition of LPS-Induced TNF-α Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a

potent activator of the innate immune system. LPS binding to Toll-like receptor 4 (TLR4) on

macrophages triggers intracellular signaling cascades, primarily involving the NF-κB and p38

MAPK pathways, leading to the transcription and release of pro-inflammatory cytokines like

TNF-α. (E)-AG 556 has been shown to inhibit this process, although the precise mechanism of

this action downstream of TLR4 is still under investigation.

Diagram of the LPS-induced TNF-α production pathway and the inhibitory action of (E)-AG
556:
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Caption: LPS-induced TNF-α production pathway.

Effects on Cell Cycle
By inhibiting EGFR signaling, (E)-AG 556 can induce cell cycle arrest, primarily at the G1/S

transition. This is a consequence of the downstream effects of EGFR inhibition on the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1665636?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expression and activity of cell cycle regulatory proteins, such as cyclins and cyclin-dependent

kinases (CDKs).

Parameter Cell Line
Treatment
Concentration

Effect

Cell Cycle Arrest
Various cancer cell

lines
10-50 µM

Increased proportion

of cells in G1 phase

Experimental Protocols
EGFR Kinase Inhibition Assay (In Vitro)
This assay measures the ability of (E)-AG 556 to inhibit the phosphorylation of a substrate by

purified EGFR kinase.

Reagents and Materials:

Recombinant human EGFR kinase domain

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

(E)-AG 556 stock solution in DMSO

Phosphotyrosine-specific antibody

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent

substrate)

96-well microplate

Procedure:
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Prepare serial dilutions of (E)-AG 556 in kinase buffer.

In a 96-well plate, add the EGFR kinase and the peptide substrate to each well.

Add the diluted (E)-AG 556 or DMSO (vehicle control) to the respective wells and pre-

incubate for 15-30 minutes at room temperature.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding EDTA.

Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody

and a suitable detection method (e.g., ELISA or Western blot).

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Proliferation Assay (MTT Assay)
This assay determines the effect of (E)-AG 556 on the viability and proliferation of cancer cells

that overexpress EGFR (e.g., A431 cells).

Reagents and Materials:

A431 cells (or other suitable cell line)

Complete cell culture medium

(E)-AG 556 stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plate

Procedure:
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Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to adhere overnight.

Prepare serial dilutions of (E)-AG 556 in cell culture medium.

Replace the medium in the wells with the medium containing the different concentrations

of (E)-AG 556 or DMSO (vehicle control).

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value.

LPS-Induced TNF-α Production Inhibition Assay (ELISA)
This assay measures the ability of (E)-AG 556 to inhibit the secretion of TNF-α from

macrophages stimulated with LPS.

Reagents and Materials:

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

Complete cell culture medium

Lipopolysaccharide (LPS) from E. coli

(E)-AG 556 stock solution in DMSO

Human or mouse TNF-α ELISA kit

24-well cell culture plate

Procedure:
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Seed macrophages in a 24-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of (E)-AG 556 or DMSO (vehicle control) for

1-2 hours.

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

Collect the cell culture supernatants.

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit

according to the manufacturer's instructions.

Determine the percentage of TNF-α inhibition for each concentration of (E)-AG 556.

Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the analysis of cell cycle distribution in cells treated with (E)-AG 556
using propidium iodide (PI) staining and flow cytometry.

Reagents and Materials:

Cancer cell line of interest

Complete cell culture medium

(E)-AG 556 stock solution in DMSO

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with (E)-AG 556 or DMSO for 24-48 hours.
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Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at

-20°C overnight.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the samples on a flow cytometer.

Use appropriate software to deconvolute the DNA content histograms and determine the

percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion
(E)-AG 556 is a valuable research tool for studying EGFR-driven cellular processes and

inflammatory responses. Its well-defined synthesis and selective biological activity make it a

cornerstone compound in the investigation of tyrosine kinase inhibition. The detailed protocols

and data presented in this guide provide a comprehensive resource for researchers and drug

development professionals working in the fields of oncology and inflammation. Further

investigation into the precise mechanisms of its anti-inflammatory effects may unveil new

therapeutic applications for this and related compounds.

To cite this document: BenchChem. [(E)-AG 556: A Technical Guide to its Discovery,
Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665636#e-ag-556-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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